Cas no 37040-46-3 (8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one)

8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 化学的及び物理的性質
名前と識別子
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- 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 8-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- 8-bromo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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- MDL: MFCD11101047
- インチ: 1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)12-9(13)3-4-11-7/h1-2,5,11H,3-4H2,(H,12,13)
- InChIKey: FXVWUJGFBZPRNH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)NC(CCN2)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 210
- トポロジー分子極性表面積: 41.1
8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B815605-50mg |
8-Bromo-1,3,4,5-tetrahydro-2h-1,5-benzodiazepin-2-one |
37040-46-3 | 50mg |
200.00 | 2021-08-15 | ||
TRC | B815605-100mg |
8-Bromo-1,3,4,5-tetrahydro-2h-1,5-benzodiazepin-2-one |
37040-46-3 | 100mg |
$ 98.00 | 2023-04-18 | ||
Alichem | A019100491-1g |
8-Bromo-4,5-dihydro-1h-benzo[b][1,4]diazepin-2(3h)-one |
37040-46-3 | 97% | 1g |
$509.85 | 2023-09-02 | |
Parkway Scientific | YB-188-3g |
8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one |
37040-46-3 | > 95% | 3g |
$1250 | 2024-05-21 | |
Parkway Scientific | YB-188-1g |
8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one |
37040-46-3 | > 95% | 1g |
$495 | 2023-09-21 | |
A2B Chem LLC | AF95114-1g |
8-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one |
37040-46-3 | > 95% | 1g |
$633.00 | 2024-04-20 | |
Parkway Scientific | YB-188-3g |
8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one |
37040-46-3 | > 95% | 3g |
$1250 | 2023-09-21 | |
TRC | B815605-10mg |
8-Bromo-1,3,4,5-tetrahydro-2h-1,5-benzodiazepin-2-one |
37040-46-3 | 10mg |
45.00 | 2021-08-15 | ||
Alichem | A019100491-5g |
8-Bromo-4,5-dihydro-1h-benzo[b][1,4]diazepin-2(3h)-one |
37040-46-3 | 97% | 5g |
$1749.32 | 2023-09-02 | |
Chemenu | CM316476-1g |
8-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one |
37040-46-3 | 95% | 1g |
$439 | 2021-06-17 |
8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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4. Book reviews
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-oneに関する追加情報
Introduction to 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS No. 37040-46-3)
8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS No. 37040-46-3) is a synthetic compound that belongs to the class of benzodiazepines. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The chemical structure of 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one includes a bromine atom at the 8-position and a tetrahydrofuran ring fused to a benzene ring, which contributes to its distinct biological activities.
The synthesis of 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been extensively studied and optimized over the years. Various synthetic routes have been reported in the literature, including multistep processes involving condensation reactions, cyclizations, and bromination steps. One of the most efficient methods involves the reaction of an appropriate amine with a cyclic ketone followed by bromination at the 8-position. This synthetic strategy not only ensures high yields but also allows for the preparation of structurally similar analogs for further biological evaluation.
In terms of its pharmacological properties, 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has shown promising activity in several biological assays. Recent studies have demonstrated its potential as an anxiolytic and anticonvulsant agent. The compound's interaction with GABA receptors is believed to be responsible for these effects. GABA receptors are key targets in the central nervous system (CNS) and play a crucial role in modulating neuronal excitability and neurotransmission.
Moreover, 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been investigated for its potential use in treating neurological disorders such as epilepsy and anxiety disorders. Preclinical studies have shown that it can effectively reduce seizure frequency and duration in animal models of epilepsy. Additionally, it has exhibited anxiolytic effects in behavioral tests without causing significant sedation or cognitive impairment.
The safety profile of 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is another important aspect that has been evaluated in various studies. Toxicological assessments have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new drug candidate, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In addition to its potential therapeutic applications, 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has also been used as a tool compound in research settings to study the mechanisms of action of benzodiazepine derivatives. Its unique structure allows researchers to probe specific interactions with GABA receptors and other molecular targets in the CNS. This has led to valuable insights into the structure-function relationships of benzodiazepines and their role in modulating neuronal activity.
The future prospects for 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one are promising. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and exploring new therapeutic indications. For instance, recent studies have suggested that this compound may have potential as a neuroprotective agent in conditions such as stroke and neurodegenerative diseases. These findings highlight the versatility and broad therapeutic potential of 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.
In conclusion, 8-Bromo-1 ,3 ,4 ,5 -tetrahydro -2 H -1 , 5 -benzodiazepin - 2 -one strong > (CAS No . 37040 - 46 - 3 ) is a fascinating compound with significant implications for both basic research and drug development . Its unique chemical structure , coupled with its promising pharmacological profile , makes it an attractive candidate for further investigation . As research continues to advance , it is likely that new applications and insights will emerge , further solidifying the importance of this compound in the field of medicinal chemistry . p >
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